1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride: This compound has a similar bicyclic structure but differs in the position of the methyl groups.
N,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride: Another structurally related compound with variations in the substitution pattern.
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one: The ketone analog of the amine, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
CAS No. |
301822-76-4 |
---|---|
Molecular Formula |
C10H20ClN |
Molecular Weight |
189.72 g/mol |
IUPAC Name |
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(3,6-7)8(9)11;/h7-8H,4-6,11H2,1-3H3;1H/t7-,8?,10+;/m1./s1 |
InChI Key |
DEVCAEXWLLEPQL-VMKQZJJLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1)C(C2N)(C)C.Cl |
SMILES |
CC1(C2CCC(C2)(C1N)C)C.Cl |
Canonical SMILES |
CC1(C2CCC(C2)(C1N)C)C.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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